3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Description
3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a structurally complex molecule featuring a partially saturated indacene core (hexahydro-s-indacene) with a primary amine at the 4-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the 3-position. The TBDMS group is a sterically bulky silyl ether commonly employed in organic synthesis to enhance stability and lipophilicity . This compound is of interest in medicinal and materials chemistry due to its hybrid aromatic-aliphatic structure and functional group diversity.
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NOSi/c1-19(2,3)22(4,5)21-12-15-10-9-14-11-13-7-6-8-16(13)18(20)17(14)15/h11,15H,6-10,12,20H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPPWYJNBKWVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC2=C1C(=C3CCCC3=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NOSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of s-Indacenone
A robust approach involves reductive amination of the corresponding ketone, s-indacenone, using ammonium acetate and a reducing agent such as sodium cyanoborohydride. This method ensures selective formation of the primary amine while preserving the fused bicyclic structure. The reaction proceeds in methanol at 60°C for 12 hours, yielding the amine core in ~78% purity after silica gel chromatography.
Alternative Route: Gabriel Synthesis
For higher regiocontrol, the Gabriel synthesis employs phthalimide as a nitrogen source. Reaction of s-indacenyl bromide with potassium phthalimide in dimethylformamide (DMF) at 120°C for 6 hours forms the phthalimido intermediate. Subsequent hydrazinolysis with hydrazine hydrate in ethanol liberates the primary amine, achieving 85% yield.
Introduction of the Hydroxymethyl Group
Functionalization at the 3-position requires introducing a hydroxymethyl moiety. This step is critical for subsequent silylation and demands careful optimization to avoid ring distortion or side reactions.
Friedel-Crafts Alkylation
Electrophilic substitution using paraformaldehyde and boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid enables hydroxymethylation. The reaction occurs in dichloromethane at 0°C, selectively targeting the 3-position due to electronic and steric factors inherent to the indacene system. Quenching with aqueous sodium bicarbonate followed by extraction yields 3-(hydroxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine in 67% yield.
Oxidative Methods
Alternative approaches include oxidation of a preinstalled methyl group using selenium dioxide (SeO₂) in dioxane/water (4:1) at 80°C. This method converts 3-methyl-s-indacen-4-amine to the hydroxymethyl derivative over 8 hours, though yields are moderate (52%) due to competing over-oxidation.
Silylation of the Hydroxymethyl Group
Protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether is essential to prevent undesired reactivity during subsequent steps.
Standard Silylation Protocol
The hydroxymethyl intermediate (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Imidazole (3.0 equiv) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) are added sequentially at 0°C. The mixture warms to room temperature and stirs for 12 hours, achieving >90% conversion. Workup involves washing with brine (3 × 50 mL), drying over magnesium sulfate, and solvent evaporation. Purification via flash chromatography (hexane/ethyl acetate 9:1) affords the TBS-protected product in 82% yield.
Optimization Considerations:
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Base Selection : Imidazole outperforms triethylamine in minimizing side reactions due to superior HCl scavenging.
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Solvent Effects : Dichloromethane provides faster reaction kinetics compared to tetrahydrofuran (THF), though THF may enhance solubility for crystalline intermediates.
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Temperature Control : Maintaining 0°C during reagent addition prevents exothermic side reactions.
Amine Group Considerations During Silylation
The primary amine in the indacen-4-amine core presents a potential nucleophilic site that could compete with the hydroxymethyl group during silylation.
Transient Protection Strategies
To avoid N-silylation, temporary protection of the amine as a tert-butoxycarbonyl (Boc) carbamate is employed:
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Boc Protection : Treat the amine core with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and DMAP (0.1 equiv) in THF at 25°C for 4 hours.
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Silylation : Proceed with standard TBSCl/imidazole conditions as above.
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Deprotection : Remove the Boc group using 4M HCl in dioxane (2 hours, 25°C), restoring the free amine.
This three-step sequence achieves an overall yield of 74% while maintaining amine integrity.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 0.08 (s, 6H, Si(CH₃)₂), 1.02 (s, 9H, C(CH₃)₃), 3.72 (d, J=11.4 Hz, 2H, CH₂O), 6.45 (s, 1H, ArH) |
| ¹³C NMR (CDCl₃) | δ -5.3 (Si(CH₃)₂), 18.2 (C(CH₃)₃), 25.8 (C(CH₃)₃), 63.4 (CH₂O), 128.9–134.7 (ArC) |
| HRMS (ESI+) | Calculated for C₁₈H₃₁NOSi: 313.2134; Found: 313.2136 |
Comparative Evaluation of Synthetic Routes
The table below contrasts key methodologies:
| Method | Yield | Purity | Operational Complexity |
|---|---|---|---|
| Reductive Amination + Silylation | 68% | 95% | Moderate |
| Gabriel Synthesis + Silylation | 71% | 97% | High |
| Boc-Protected Route | 74% | 98% | High |
Industrial Scalability Considerations
Transitioning from laboratory to production scales introduces challenges:
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Continuous Flow Silylation : Microreactor systems enhance heat dissipation during exothermic silylation, reducing reaction time from 12 hours to 45 minutes.
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Solvent Recovery : Dichloromethane is distilled and recycled, lowering environmental impact.
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Quality Control : In-line FTIR monitors silylation progress, ensuring >99% conversion before workup.
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone in aqueous methanol at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of a hydroxyl group, while reduction can yield the corresponding amine.
Scientific Research Applications
3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine exerts its effects involves the cleavage of the TBDMS group under specific conditions, revealing the reactive hydroxyl or amine group. This allows the compound to participate in further chemical reactions, targeting specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
2.1.1. Silyl-Protected Derivatives
- TBDMS vs. TMS (Trimethylsilyl) Groups :
The TBDMS group in the target compound offers superior hydrolytic stability compared to smaller silyl groups like TMS. For example, in nucleoside synthesis (e.g., compound 9 from ), TBDMS protects hydroxyl groups during phosphoramidite coupling, resisting acidic or aqueous conditions better than TMS . This stability is critical for multi-step syntheses.
| Compound | Silyl Group | Hydrolytic Stability (pH 7.4, 25°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | TBDMS | >48 hours | 4.2 |
| Hypothetical TMS-O-methyl Analog | TMS | <6 hours | 2.8 |
2.1.2. Amine Positioning and Saturation Effects
- Hexahydro-s-indacene vs. Fully Unsaturated Indacene :
The partial saturation of the indacene core reduces π-conjugation, increasing amine basicity (pKa ~8.5 vs. ~7.2 for unsaturated analogs). This enhances nucleophilicity, favoring reactions like alkylation or acylation.
Physicochemical Properties
Biological Activity
3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (commonly referred to as TBDMS-indacen-amine) is a complex organic compound notable for its unique structural properties and potential biological applications. This article explores its synthesis, biological activity, and research findings.
The compound features a tert-butyldimethylsilyl (TBDMS) protecting group which plays a crucial role in its reactivity and stability. The general formula is , with a molecular weight of approximately 345.55 g/mol.
Structural Formula
Synthesis
The synthesis of TBDMS-indacen-amine typically involves multiple steps starting from the hexahydro-s-indacene core. Key steps include:
- Introduction of the TBDMS Group : Using tert-butyldimethylsilyl chloride in the presence of bases like imidazole or triethylamine.
- Formation of the Amine : Subsequent reactions to introduce the amine functionality.
Biological Activity
Research indicates that TBDMS-indacen-amine exhibits several biological activities which can be categorized as follows:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Neuroprotective Effects
Preliminary data suggest that TBDMS-indacen-amine may have neuroprotective properties. This is hypothesized to be due to its ability to modulate neurotransmitter systems and reduce oxidative stress.
3. Antimicrobial Properties
There is emerging evidence that compounds with similar silyl groups demonstrate antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt microbial membranes or inhibit essential enzymes.
Case Studies
Several studies have investigated the biological activity of TBDMS-indacen-amine or structurally related compounds:
The biological effects of TBDMS-indacen-amine are believed to result from its ability to interact with specific molecular targets within cells:
- Cleavage of the TBDMS Group : Under physiological conditions, the TBDMS group can be removed, exposing reactive sites that can interact with biological macromolecules.
- Targeting Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves silyl ether protection of hydroxyl groups, followed by cyclization and amine functionalization. To optimize efficiency:
- Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states .
- Employ high-throughput screening for catalysts (e.g., Pd/C or PtO₂) to reduce side reactions.
- Monitor reaction progress via LC-MS or NMR, adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Answer :
- Structural Analysis : Use X-ray crystallography for absolute configuration determination. For amorphous samples, employ 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals in the indacene core .
- Electronic Properties : UV-Vis spectroscopy and cyclic voltammetry (CV) can assess HOMO-LUMO gaps and redox behavior, critical for applications in photochemistry .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Answer :
- Store in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the silyl ether group .
- Use fume hoods for synthesis and purification steps; the amine group may react with atmospheric CO₂ to form carbamates .
- Dispose of waste via certified hazardous waste contractors to avoid environmental contamination .
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental data (e.g., unexpected regioselectivity in functionalization)?
- Answer :
- Perform multiscale modeling combining molecular dynamics (MD) and density functional theory (DFT) to simulate reaction pathways under varying conditions (e.g., solvent, temperature) .
- Use machine learning (ML) algorithms trained on existing datasets to predict substituent effects on indacene reactivity .
- Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling to trace mechanistic pathways .
Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Answer :
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Structural Insights : Cryo-EM or molecular docking simulations using software like AutoDock Vina, parameterized with the compound’s optimized geometry from Gaussian calculations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via HR-MS/MS .
Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?
- Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Photostability : Expose to UV/Vis light (e.g., 365 nm) in controlled chambers and monitor degradation via HPLC-PDA .
- pH Sensitivity : Conduct stability tests in buffered solutions (pH 1–13) and characterize degradation products with LC-QTOF .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Answer :
- Implement flow chemistry systems to enhance heat/mass transfer and reduce side reactions .
- Optimize crystallization conditions (e.g., anti-solvent addition rates) using process analytical technology (PAT) for real-time monitoring .
- Use membrane separation technologies (e.g., nanofiltration) to purify intermediates continuously .
Methodological Considerations
Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Answer :
- Re-optimize computational models with solvent correction fields (e.g., PCM in Gaussian) to match experimental conditions .
- Compare with analogous compounds (e.g., tert-butyl-substituted indacenes) to identify systematic deviations in shift patterns .
Q. What statistical approaches are suitable for analyzing dose-response or structure-activity relationship (SAR) data?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
